molecular formula C16H14BrClN2O B14366218 7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine CAS No. 91625-76-2

7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine

Cat. No.: B14366218
CAS No.: 91625-76-2
M. Wt: 365.65 g/mol
InChI Key: STLXOXTUOQNJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound is characterized by the presence of a bromine atom at the 7-position, a chlorine atom at the 2-position of the phenyl ring, and a methoxy group at the 2-position of the dihydro-1,4-benzodiazepine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine involves several steps. One common method includes the alkylation of 7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one with alkyl tosylates . The reaction conditions vary depending on the specific alkylating agent used. For instance, methyl tosylate leads to the formation of the 3-hydroxy derivative, while hexyl tosylate results in the formation of the dione .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include alkyl tosylates, thionyl chloride, and various solvents like chloroform . The reaction conditions, such as temperature and pH, are crucial in determining the outcome of the reactions.

Major Products Formed

The major products formed from the reactions of this compound include various alkylated derivatives and diones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine is unique due to its specific substitution pattern, which may result in distinct pharmacological properties compared to other benzodiazepines. Its methoxy group at the 2-position and the combination of bromine and chlorine atoms contribute to its unique chemical behavior and potential therapeutic applications .

Properties

CAS No.

91625-76-2

Molecular Formula

C16H14BrClN2O

Molecular Weight

365.65 g/mol

IUPAC Name

7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine

InChI

InChI=1S/C16H14BrClN2O/c1-21-15-9-19-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)20-15/h2-8,15,20H,9H2,1H3

InChI Key

STLXOXTUOQNJGR-UHFFFAOYSA-N

Canonical SMILES

COC1CN=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.